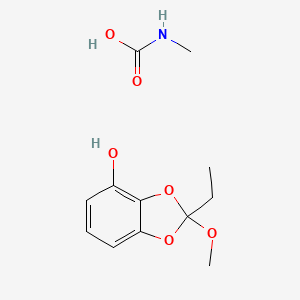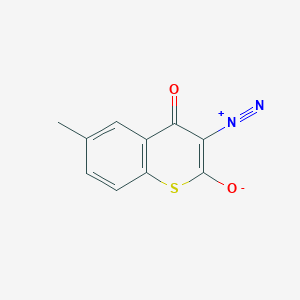
3-Diazonio-6-methyl-4-oxo-4H-1-benzothiopyran-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Diazonio-6-methyl-4-oxo-4H-1-benzothiopyran-2-olate is a chemical compound belonging to the class of benzothiopyran derivatives
Méthodes De Préparation
The synthesis of 3-Diazonio-6-methyl-4-oxo-4H-1-benzothiopyran-2-olate typically involves the cyclization of methyl (o-methoxycarbonylbenzylthio)acetate through a Dieckmann cyclization reaction. This process yields methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate, which can be further modified to obtain the desired compound . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
3-Diazonio-6-methyl-4-oxo-4H-1-benzothiopyran-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the diazonium group. Common reagents used in these reactions include hydrazine, phenylhydrazine, and various oxidizing or reducing agents. Major products formed from these reactions include pyrazolones and other benzothiopyran derivatives.
Applications De Recherche Scientifique
3-Diazonio-6-methyl-4-oxo-4H-1-benzothiopyran-2-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Some derivatives of benzothiopyran compounds have shown promise as anti-inflammatory and anti-cancer agents.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-Diazonio-6-methyl-4-oxo-4H-1-benzothiopyran-2-olate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or nucleic acids, potentially altering their function and leading to biological effects.
Comparaison Avec Des Composés Similaires
3-Diazonio-6-methyl-4-oxo-4H-1-benzothiopyran-2-olate can be compared with other benzothiopyran derivatives, such as:
4H-1-Benzothiopyran-4-one: A simpler derivative with similar chemical properties.
Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate: A precursor in the synthesis of the target compound.
4H-1-Benzothiopyran-4-one 1,1-dioxide: Another derivative with distinct chemical properties
Propriétés
Numéro CAS |
61424-05-3 |
|---|---|
Formule moléculaire |
C10H6N2O2S |
Poids moléculaire |
218.23 g/mol |
Nom IUPAC |
3-diazonio-6-methyl-4-oxothiochromen-2-olate |
InChI |
InChI=1S/C10H6N2O2S/c1-5-2-3-7-6(4-5)9(13)8(12-11)10(14)15-7/h2-4H,1H3 |
Clé InChI |
SGRDAPLJDHFLCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SC(=C(C2=O)[N+]#N)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14588296.png)
![1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one](/img/structure/B14588297.png)
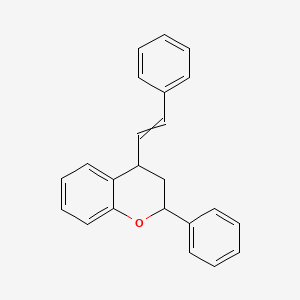
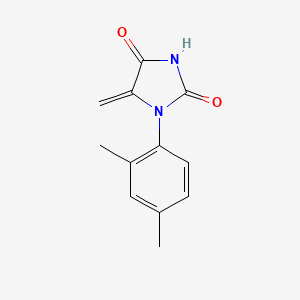
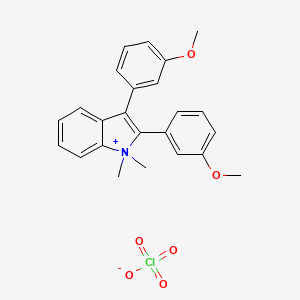
![N'-[(2-Chlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14588333.png)
![Ethanethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14588342.png)
![4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline](/img/structure/B14588346.png)
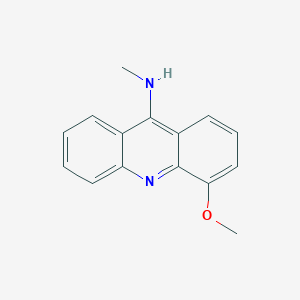
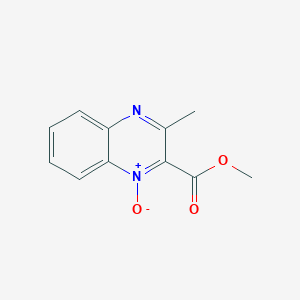
![Methyl 2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14588359.png)
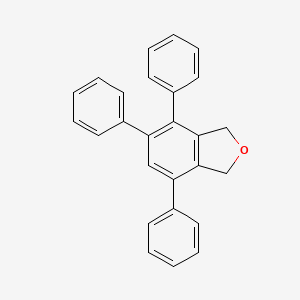
![3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one](/img/structure/B14588386.png)
